
1H-1,4-Diazepine-2,3-dicarbonitrile, 4,5,6,7-tetrahydro-5,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,4-Diazepine-2,3-dicarbonitrile, 4,5,6,7-tetrahydro-5,7-dimethyl- is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of dicarbonitrile groups at positions 2 and 3, along with tetrahydro and dimethyl substitutions, makes it a unique and versatile molecule in organic chemistry.
Preparation Methods
The synthesis of 1H-1,4-Diazepine-2,3-dicarbonitrile, 4,5,6,7-tetrahydro-5,7-dimethyl- can be achieved through a novel one-pot pseudo-five-component condensation reaction. This method involves the use of 2,3-diaminomaleonitrile or an aromatic diamine, ketones, trimethylsilyl azide, and an isocyanide in the presence of p-toluenesulfonic acid as a catalyst in methanol at room temperature . This approach provides good yields and is efficient for the synthesis of bifunctional diazepine-tetrazole containing compounds.
Chemical Reactions Analysis
1H-1,4-Diazepine-2,3-dicarbonitrile, 4,5,6,7-tetrahydro-5,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the diazepine ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1H-1,4-Diazepine-2,3-dicarbonitrile, 4,5,6,7-tetrahydro-5,7-dimethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a precursor in multi-component reactions.
Medicine: It serves as a scaffold for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-1,4-Diazepine-2,3-dicarbonitrile, 4,5,6,7-tetrahydro-5,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1H-1,4-Diazepine-2,3-dicarbonitrile, 4,5,6,7-tetrahydro-5,7-dimethyl- can be compared with other similar compounds, such as:
1H-1,3-Diazepine-4-carboxylic acid, 4,5,6,7-tetrahydro-2-methyl-: This compound has a similar diazepine ring structure but differs in the position and type of substituents.
1H-1,4-Benzodiazepine derivatives: These compounds have a benzene ring fused to the diazepine ring, leading to different chemical and biological properties.
1H-Tetrazolyl-1H-1,4-diazepine-2,3-dicarbonitriles: These compounds contain a tetrazole ring in addition to the diazepine ring, offering unique reactivity and applications.
Properties
CAS No. |
146273-54-3 |
|---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
5,7-dimethyl-4,5,6,7-tetrahydro-1H-1,4-diazepine-2,3-dicarbonitrile |
InChI |
InChI=1S/C9H12N4/c1-6-3-7(2)13-9(5-11)8(4-10)12-6/h6-7,12-13H,3H2,1-2H3 |
InChI Key |
XXRGXUTXKBOEOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC(=C(N1)C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Ethoxyphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12550153.png)
![5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12550163.png)
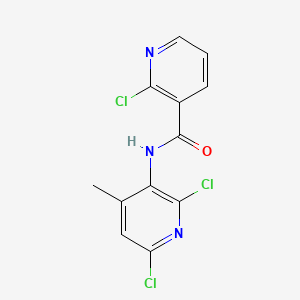
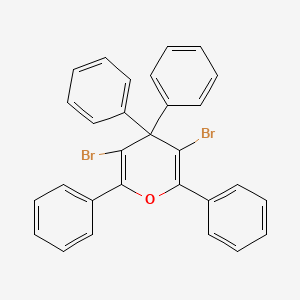
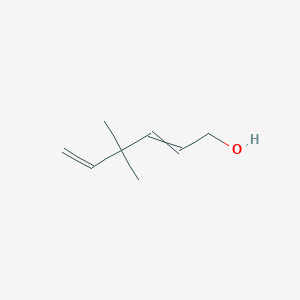

![3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550199.png)
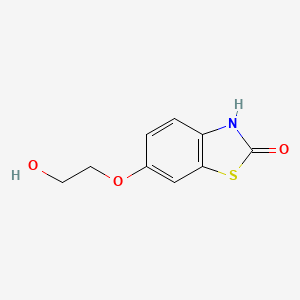
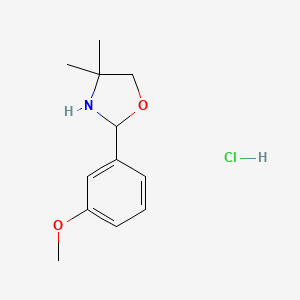
![Bicyclo[5.2.2]undeca-8,10-diene](/img/structure/B12550214.png)

![4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one](/img/structure/B12550231.png)
![Diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate](/img/structure/B12550240.png)

